1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride

Catalog No.
S3177424
CAS No.
131020-40-1
M.F
C9H13ClN2O2
M. Wt
216.67
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-...

CAS Number

131020-40-1

Product Name

1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride

IUPAC Name

1-methyl-4,5,6,7-tetrahydrobenzimidazole-5-carboxylic acid;hydrochloride

Molecular Formula

C9H13ClN2O2

Molecular Weight

216.67

InChI

InChI=1S/C9H12N2O2.ClH/c1-11-5-10-7-4-6(9(12)13)2-3-8(7)11;/h5-6H,2-4H2,1H3,(H,12,13);1H

InChI Key

FWOPAINGJQWABU-UHFFFAOYSA-N

SMILES

CN1C=NC2=C1CCC(C2)C(=O)O.Cl

Solubility

not available

1-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H13ClN2O2C_9H_{13}ClN_2O_2 and a molecular weight of approximately 216.66 g/mol . This compound features a bicyclic structure that includes a benzodiazole ring, which is known for its diverse biological activities. The hydrochloride form indicates that the compound is a salt formed with hydrochloric acid, enhancing its solubility and stability for various applications.

The chemical reactivity of 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride can be characterized by several types of reactions:

  • Substitution Reactions: The presence of the carboxylic acid group allows for nucleophilic substitution reactions.
  • Oxidation and Reduction: The compound can undergo oxidation to form various products or reduction to convert functional groups into alcohols or other reduced forms.
  • Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, resulting in the formation of a simpler compound.

These reactions are critical for synthesizing derivatives and exploring the compound's potential applications in medicinal chemistry.

Research indicates that 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride exhibits significant biological activity. It has been studied for potential antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of the benzodiazole ring contributes to its interaction with biological targets, making it a candidate for further pharmacological studies.

The synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride typically involves several steps:

  • Formation of the Benzodiazole Ring: This is achieved through cyclization reactions involving appropriate precursors.
  • Carboxylation: A carboxyl group is introduced at the 5th position of the benzodiazole ring using carboxylation techniques such as carbon dioxide insertion or reaction with carboxylic acids.
  • Hydrochloride Salt Formation: The final step involves treating the carboxylic acid derivative with hydrochloric acid to yield the hydrochloride salt.

Optimizing reaction conditions such as temperature and catalysts can enhance yield and purity during synthesis .

1-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride has various applications across different fields:

  • Pharmaceutical Development: Due to its biological activity, it serves as a lead compound in drug discovery.
  • Chemical Research: It acts as a reagent in organic synthesis and can be used to develop more complex molecules.
  • Agricultural Chemistry: Potential applications include developing agrochemicals with antimicrobial properties.

Studies on the interactions of 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride with biological systems have shown promising results. It interacts with specific enzymes and receptors involved in cellular processes. Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride. Notable examples include:

Compound NameMolecular FormulaKey Differences
1-Methyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochlorideC9H9ClN2O2Lacks tetrahydro saturation; different biological activity profile
1-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-4-carboxylic acid hydrochlorideC9H13ClN2O2Carboxyl group at the 4th position instead of the 5th
1-Methyl-benzimidazole derivativesVariesGenerally less complex; different pharmacological properties

The uniqueness of 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride lies in its specific structural features that influence its chemical reactivity and biological interactions. This makes it a valuable compound for further research in medicinal chemistry and related fields.

Dates

Last modified: 04-14-2024

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